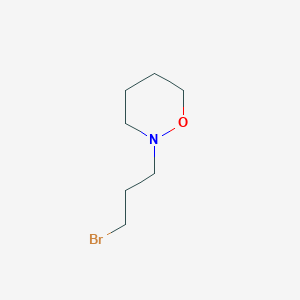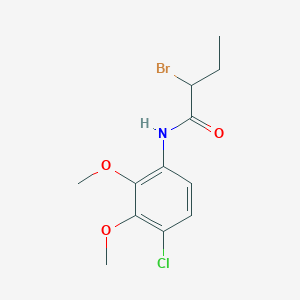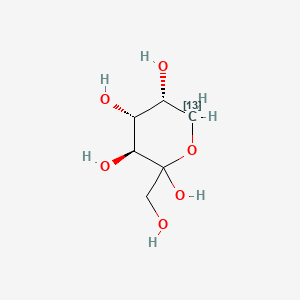![molecular formula C24H27NO5 B1443723 (2S,3R)-3-(叔丁氧基)-1-[(9H-芴-9-基甲氧基)羰基]吡咯烷-2-羧酸 CAS No. 443899-48-7](/img/structure/B1443723.png)
(2S,3R)-3-(叔丁氧基)-1-[(9H-芴-9-基甲氧基)羰基]吡咯烷-2-羧酸
描述
“(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is a chemical compound . It is also known as "tert-butyl (2S,3R)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate" .
Molecular Structure Analysis
The molecular formula of the compound is C24H27NO5 . The InChI code is 1S/C24H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3, (H,24,27)/t14-,20+/m1/s1 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 578.6±50.0 °C and a predicted density of 1.28±0.1 g/cm3 . The predicted pKa is 3.58±0.40 .科学研究应用
Peptide Synthesis
This compound is commonly used in the synthesis of peptides. The 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group is a protective group for amino acids in the process of peptide synthesis . It is particularly useful because it can be removed under mild base conditions, which is essential for the synthesis of peptides that are sensitive to acidic environments.
Organic Synthesis
In organic chemistry, the tert-butoxy group is often used as a protecting group for alcohols and carboxylic acids. It is stable under a variety of reaction conditions and can be removed when desired using acidic or sometimes basic conditions . This makes it a versatile tool in the multi-step synthesis of complex organic molecules.
Medicinal Chemistry
The Fmoc group is also significant in medicinal chemistry, where it is used in the synthesis of drug molecules. It allows for the selective formation and removal of protective groups, which is crucial in the development of pharmaceuticals with multiple functional groups that need to be protected during synthesis steps .
Material Science
In material science, this compound can be used to modify the surface properties of materials. For example, it can be used to introduce organic functional groups onto the surface of polymers or nanoparticles, which can alter their solubility, reactivity, or interaction with other molecules .
Bioconjugation
The compound is useful in bioconjugation techniques, where it is used to attach small molecules or peptides to larger biomolecules or surfaces. The Fmoc group can protect the amino group during the conjugation process and then be removed to reveal the active amine for further reactions .
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used as standards or reagents in chromatography and mass spectrometry. They help in the identification and quantification of amino acids and peptides in complex mixtures .
属性
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOQXZRPBAMOGM-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)
![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)


![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)
![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)
![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)
![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)
